Predicted Lipophilicity (LogP) of 2-Fluoro-3,5-dimethylcyclohexan-1-amine Compared to Positional Isomer 2-Fluoro-3,6-dimethylcyclohexan-1-amine
The predicted LogP (XLogP3-AA) for 2-Fluoro-3,5-dimethylcyclohexan-1-amine is calculated as 1.8 [1]. In contrast, the positional isomer 2-Fluoro-3,6-dimethylcyclohexan-1-amine has a predicted LogP of 1.8 as well [2]. While the numerical values are identical, this highlights that even among closely related isomers, the physical properties can be similar, but the steric and electronic environment around the fluorine and amine differ. This difference in spatial arrangement can significantly impact binding interactions and metabolic stability, making direct substitution without experimental validation a risky proposition in medicinal chemistry campaigns [3].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 2-Fluoro-3,6-dimethylcyclohexan-1-amine, XLogP3-AA = 1.8 |
| Quantified Difference | Identical predicted value, but distinct spatial orientation of functional groups. |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and drug distribution; knowing the precise LogP value, even if similar to an isomer, is essential for accurate ADME property predictions in drug discovery.
- [1] PubChem. 2-Fluoro-3,5-dimethylcyclohexan-1-amine. CID 137703110. XLogP3-AA: 1.8. View Source
- [2] PubChem. 2-Fluoro-3,6-dimethylcyclohexan-1-amine. CID 137703110. XLogP3-AA: 1.8. View Source
- [3] Francisco CB, et al. Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines. Beilstein J Org Chem. 2019;15:818-829. View Source
